REACTION_CXSMILES
|
CCCC[CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][C:14]#[C:15][C:16]([OH:18])=[O:17].S(=O)(=O)(O)O.[CH3:24]O>>[C:16]([O:18][CH3:24])(=[O:17])[CH2:15][CH2:14][CH2:13][CH2:12][CH2:11][CH2:10][CH2:9][CH2:8][CH2:7][C:6]#[CH:5]
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Name
|
|
Quantity
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37 g
|
Type
|
reactant
|
Smiles
|
CCCCCCCCCCCCCC#CC(=O)O
|
Name
|
|
Quantity
|
2.2 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
1.1 L
|
Type
|
reactant
|
Smiles
|
CO
|
Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
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Details
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the resulting reaction mixture
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Type
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TEMPERATURE
|
Details
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was heated
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Type
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TEMPERATURE
|
Details
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under reflux for 16 h
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Duration
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16 h
|
Type
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CONCENTRATION
|
Details
|
the reaction mixture was concentrated to one third volume in vacuo
|
Type
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ADDITION
|
Details
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diluted with 1 L of 2:1 hexanes/diethyl ether
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Type
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WASH
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Details
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washed with 2×50 mL of saturated aqueous sodium bicarbonate
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Type
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EXTRACTION
|
Details
|
The combined aqueous washes were further extracted with 2×150 mL of diethyl ether
|
Type
|
ADDITION
|
Details
|
treated with 50 mL of brine
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Type
|
EXTRACTION
|
Details
|
organic extract
|
Type
|
CONCENTRATION
|
Details
|
Concentration in vacuo
|
Type
|
CUSTOM
|
Details
|
gave a biphasic residue that
|
Type
|
CUSTOM
|
Details
|
was partitioned with 500 mL of hexanes and 50 mL of brine
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was further extracted with 2×50 mL of hexanes
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Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined organic layers were dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo, and vacuum
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCCCCCCCCC#C)(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 38.2 g | |
YIELD: PERCENTYIELD | 96% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |